Comparative Antidiabetic Efficacy: 2-Benzylsuccinimide vs. Acarbose in α-Amylase and α-Glucosidase Inhibition
In a direct comparative in vitro study, 2-Benzylsuccinimide (2-BS), a positional isomer of 1-Benzylpyrrolidine-2,5-dione, was evaluated against the standard-of-care drug acarbose. 2-BS demonstrated significant inhibition of α-amylase with an IC50 of 95.05 µM and α-glucosidase with an IC50 of 120.3 µM [1]. While acarbose was more potent (IC50 of 22.61 µM and 23.78 µM, respectively), this data quantifies the specific inhibitory capacity of the benzylsuccinimide scaffold, establishing it as a validated pharmacophore for antidiabetic drug discovery [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | α-Amylase IC50: 95.05 µM; α-Glucosidase IC50: 120.3 µM |
| Comparator Or Baseline | Acarbose: α-Amylase IC50: 22.61 µM; α-Glucosidase IC50: 23.78 µM |
| Quantified Difference | 2-BS is 4.2x less potent for α-amylase and 5.1x less potent for α-glucosidase compared to acarbose. |
| Conditions | In vitro enzyme inhibition assay; concentration range: 62.5–1000 µg/mL. |
Why This Matters
This quantifies the baseline inhibitory activity of the core benzylsuccinimide scaffold against key diabetes targets, providing a benchmark for structure-activity relationship (SAR) studies and rational procurement for medicinal chemistry programs.
- [1] Ullah Z, et al. Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. Preprint at Research Square. 2025. View Source
